molecular formula C7H13BrO B090932 1-Bromoheptan-2-one CAS No. 16339-93-8

1-Bromoheptan-2-one

Cat. No.: B090932
CAS No.: 16339-93-8
M. Wt: 193.08 g/mol
InChI Key: RCTWZRNOJCMIDN-UHFFFAOYSA-N
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Description

1-Bromoheptan-2-one is an organic compound with the molecular formula C7H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon and a ketone group on the second carbon of a heptane chain. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoheptan-2-one can be synthesized through the bromination of heptan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoheptan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent side reactions.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products:

    Nucleophilic Substitution: Formation of substituted heptan-2-one derivatives.

    Reduction: Formation of 1-bromoheptan-2-ol.

    Oxidation: Formation of heptanoic acid.

Scientific Research Applications

1-Bromoheptan-2-one is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromoheptan-2-one involves its reactivity as a brominated ketone. The bromine atom and the ketone group confer unique chemical properties, allowing the compound to participate in various reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Bromohexan-2-one: Similar structure with one less carbon atom.

    1-Bromoheptan-3-one: Bromine atom attached to the first carbon and ketone group on the third carbon.

    1-Bromoheptane: Lacks the ketone group, only a brominated alkane.

Uniqueness: 1-Bromoheptan-2-one is unique due to the specific positioning of the bromine atom and the ketone group, which imparts distinct reactivity and applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

1-bromoheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTWZRNOJCMIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498022
Record name 1-Bromoheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16339-93-8
Record name 1-Bromoheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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